molecular formula C7H9NO3 B126425 2-Cyanoethyl 3-oxobutanoate CAS No. 65193-87-5

2-Cyanoethyl 3-oxobutanoate

Cat. No. B126425
CAS RN: 65193-87-5
M. Wt: 155.15 g/mol
InChI Key: SWJVFAOGXDGTCX-UHFFFAOYSA-N
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Description

2-Cyanoethyl 3-oxobutanoate (CEBO) is an organic compound that is widely used as a reagent in synthetic organic chemistry. It is a versatile compound that is widely used in a variety of applications, from drug synthesis to the synthesis of polymers. CEBO is also used in various biomedical research applications, including the biochemical and physiological effects of various drugs and compounds.

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative of 2-Cyanoethyl 3-oxobutanoate, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These compounds are formed through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Production of Pyridine Derivatives

The reaction between 2-cyano-3-(x-nitrophenyl)prop-2-enamides and methyl 3-oxobutanoate yields various pyridine derivatives. These include methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others, with some structures confirmed by X-ray diffraction (O'callaghan et al., 1999).

Intramolecular Hydrogen Bond Studies

β-Ketoarylhydrazones, including compounds similar to this compound, demonstrate intramolecular hydrogen bonds assisted by resonance (RAHB). These bonds are influenced by various substituents, affecting their strength and behavior, as shown in X-ray crystallography and quantum mechanical DFT calculations (Bertolasi et al., 1999).

Synthesis of Pyrazole Derivatives

An effective route for synthesizing substituted pyrazoles uses compounds like this compound. This process involves cyclocondensation reactions and has been characterized using various spectroscopic methods (Naveen et al., 2021).

Chemical and Biological Studies of Butanoic Acid Derivatives

Spectroscopic and structural investigations of butanoic acid derivatives, related to this compound, provide insights into their stability, reactivity, and potential as nonlinear optical materials. Molecular docking studies indicate their role in biological activities, particularly in inhibiting Placenta growth factor (Vanasundari et al., 2018).

Mechanism of Action

Target of Action

2-Cyanoethyl 3-oxobutanoate is a diazepine that has been shown to have cardiac effects . It primarily targets the beta-1 adrenergic receptor , which plays a crucial role in the regulation of heart function.

Mode of Action

The compound induces cardiac contractility by binding to the functional site on the beta-1 adrenergic receptor . This interaction triggers a series of biochemical reactions that lead to increased heart muscle contraction and heart rate.

Result of Action

The primary result of this compound’s action is the induction of cardiac contractility . By binding to the beta-1 adrenergic receptor, it stimulates the heart muscle to contract more forcefully, thereby increasing the heart’s pumping efficiency.

properties

IUPAC Name

2-cyanoethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-6(9)5-7(10)11-4-2-3-8/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJVFAOGXDGTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65193-87-5
Record name Butanoic acid, 3-oxo-, 2-cyanoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65193-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyanoethyl 3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 16.33 g (0.23 mole) of 3-hydroxy-propionitrile and 28.4 g (0.20 mole) of 2,2,6-trimethyl-1,3-dioxen-4-one in the presence of 0.1 ml of triethylamine is heated to 90°-100° C. for 4 hrs 30 mins.
Quantity
16.33 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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